molecular formula C17H14N4O B13869149 4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine

4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine

Cat. No.: B13869149
M. Wt: 290.32 g/mol
InChI Key: KYXTXADWFJBFIO-UHFFFAOYSA-N
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Description

4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused pyridine and furan ring system, with a phenyl group and a methylpyrazole moiety attached, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction conditions often involve refluxing in an argon atmosphere for several hours, followed by purification through column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and fused ring systems, such as:

Uniqueness

4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine is unique due to its specific fused ring structure and the presence of both phenyl and methylpyrazole groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C17H14N4O/c1-21-10-12(8-20-21)14-9-19-17(18)16-13(14)7-15(22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H2,18,19)

InChI Key

KYXTXADWFJBFIO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C3=C2C=C(O3)C4=CC=CC=C4)N

Origin of Product

United States

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